![molecular formula C9H10ClFINO2 B2851668 (S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride CAS No. 2375248-13-6](/img/structure/B2851668.png)
(S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride” is a derivative of an amino acid, specifically an isomer of phenylalanine. The “S” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms. The “2-fluoro-5-iodophenyl” part of the name suggests that the phenyl (benzene) ring of the phenylalanine is substituted with a fluorine atom at the 2nd position and an iodine atom at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate isomer of phenylalanine. The phenyl ring would then need to be substituted with the fluorine and iodine atoms, which could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be similar to that of phenylalanine, with the exception of the fluorine and iodine atoms on the phenyl ring. The presence of these halogens will likely influence the compound’s chemical properties, as halogens are highly electronegative .Chemical Reactions Analysis
As an amino acid derivative, this compound would likely participate in reactions similar to other amino acids. This could include peptide bond formation, in which the amino group of one amino acid reacts with the carboxyl group of another .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine and iodine atoms. For example, the compound’s polarity, solubility, and reactivity could all be affected .Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARAFDPBZMRDJ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.